Cap-dependent endonuclease-IN-21

Description

Properties

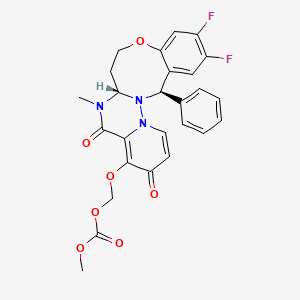

Molecular Formula |

C26H23F2N3O7 |

|---|---|

Molecular Weight |

527.5 g/mol |

IUPAC Name |

[(2R,12S)-5,6-difluoro-13-methyl-14,17-dioxo-2-phenyl-9-oxa-1,13,20-triazatetracyclo[10.8.0.03,8.015,20]icosa-3,5,7,15,18-pentaen-16-yl]oxymethyl methyl carbonate |

InChI |

InChI=1S/C26H23F2N3O7/c1-29-21-9-11-36-20-13-18(28)17(27)12-16(20)22(15-6-4-3-5-7-15)31(21)30-10-8-19(32)24(23(30)25(29)33)37-14-38-26(34)35-2/h3-8,10,12-13,21-22H,9,11,14H2,1-2H3/t21-,22+/m0/s1 |

InChI Key |

NKFNQBUTOXCBGL-FCHUYYIVSA-N |

Isomeric SMILES |

CN1[C@@H]2CCOC3=CC(=C(C=C3[C@H](N2N4C=CC(=O)C(=C4C1=O)OCOC(=O)OC)C5=CC=CC=C5)F)F |

Canonical SMILES |

CN1C2CCOC3=CC(=C(C=C3C(N2N4C=CC(=O)C(=C4C1=O)OCOC(=O)OC)C5=CC=CC=C5)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Action of Cap-Dependent Endonuclease-IN-21: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cap-dependent endonuclease-IN-21 is a potent and specific inhibitor of the influenza virus cap-dependent endonuclease (CEN), an essential enzyme for viral transcription and replication.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, drawing upon available data and the well-established principles of CEN inhibition by analogous compounds. While specific quantitative data for this compound remains proprietary and is primarily detailed within patent literature (WO2021233302A1), this document aims to equip researchers with a thorough understanding of its therapeutic potential and the methodologies for its evaluation.

Core Mechanism of Action: Inhibition of "Cap-Snatching"

The influenza virus, an RNA virus, relies on a unique mechanism known as "cap-snatching" to transcribe its genome within the host cell. The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of PA, PB1, and PB2 subunits, orchestrates this process. The cap-dependent endonuclease, located in the PA subunit, is a critical component of this machinery.

The process and its inhibition by this compound can be summarized as follows:

-

Host mRNA Recognition: The PB2 subunit of the viral RdRp recognizes and binds to the 5' cap structure of host cell pre-mRNAs.

-

Endonucleolytic Cleavage: The CEN active site within the PA subunit then cleaves the host pre-mRNA approximately 10-13 nucleotides downstream from the cap.

-

Primer Generation: This cleavage event generates a capped RNA fragment that serves as a primer for the synthesis of viral mRNA.

-

Viral Transcription: The viral RdRp, now equipped with a primer, proceeds to transcribe the viral RNA genome into capped viral mRNAs, which can then be translated by the host cell's ribosomes to produce viral proteins.

This compound exerts its antiviral effect by directly targeting and inhibiting the endonuclease activity of the PA subunit. By binding to the active site of the CEN, it prevents the cleavage of host pre-mRNAs, thereby depriving the virus of the necessary primers for transcription. This effectively halts viral gene expression and replication.

Signaling Pathway Diagram

Caption: Inhibition of the influenza virus "cap-snatching" mechanism by this compound.

Quantitative Data

Specific quantitative data for this compound, such as IC50 and EC50 values, are detailed within patent WO2021233302A1, where the compound is referred to as compound 8A or 8B. For the purposes of this guide, a representative table structure is provided below, which can be populated with data from the patent or from future publications.

| Assay Type | Influenza Strain | Metric | Value (nM) | Reference |

| Endonuclease Enzymatic Assay | Influenza A/H1N1 | IC50 | Data not publicly available | WO2021233302A1 |

| Cell-Based Antiviral Assay | Influenza A/H1N1 | EC50 | Data not publicly available | WO2021233302A1 |

| Cell-Based Antiviral Assay | Influenza A/H3N2 | EC50 | Data not publicly available | WO2021233302A1 |

| Cell-Based Antiviral Assay | Influenza B | EC50 | Data not publicly available | WO2021233302A1 |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize cap-dependent endonuclease inhibitors. These protocols are based on established methods in the field and can be adapted for the evaluation of this compound.

Cap-Dependent Endonuclease (CEN) Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of this compound against the influenza virus CEN enzyme.

Materials:

-

Recombinant influenza virus PA subunit (or a construct containing the N-terminal endonuclease domain).

-

Fluorescently labeled RNA substrate with a 5' cap structure.

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT).

-

This compound (dissolved in DMSO).

-

384-well microplates.

-

Fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute further in assay buffer.

-

Add a fixed concentration of the recombinant PA subunit to each well of the microplate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorescently labeled capped RNA substrate to each well.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate separates a fluorophore and a quencher, leading to an increase in fluorescence.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Assay (Plaque Reduction Assay)

Objective: To determine the effective concentration of this compound that inhibits influenza virus replication in a cellular context.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells.

-

Influenza virus stock of a known titer.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with appropriate serum and antibiotics.

-

Trypsin (for viral activation).

-

Agarose (B213101) or Avicel overlay.

-

Crystal violet staining solution.

-

This compound.

Procedure:

-

Seed MDCK cells in 6-well plates and grow to confluence.

-

Prepare serial dilutions of this compound in infection medium (serum-free DMEM with trypsin).

-

Wash the confluent cell monolayers with phosphate-buffered saline (PBS).

-

Infect the cells with a standardized amount of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells with PBS.

-

Overlay the cells with a mixture of 2x DMEM and 1.6% agarose (or Avicel) containing the serial dilutions of this compound.

-

Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

-

Fix the cells with 10% formalin and then stain with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each inhibitor concentration compared to the vehicle control.

-

Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

Caption: A generalized experimental workflow for the evaluation of a cap-dependent endonuclease inhibitor.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of influenza. Its mechanism of action, targeting the highly conserved cap-snatching process, suggests potential for broad activity against various influenza A and B strains. The experimental protocols outlined in this guide provide a robust framework for the further characterization and development of this and other novel cap-dependent endonuclease inhibitors. As more data on this compound becomes publicly available, a more detailed quantitative understanding of its potency and efficacy will emerge, further guiding its path toward clinical application.

References

The Discovery and Synthesis of Cap-dependent Endonuclease-IN-21: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cap-dependent endonuclease (CEN), an essential enzyme for influenza virus replication, has emerged as a critical target for novel antiviral therapies. This whitepaper provides a comprehensive technical overview of the discovery and synthesis of Cap-dependent endonuclease-IN-21, a potent inhibitor of this enzyme. Information regarding this compound is primarily derived from patent literature, specifically WO2021233302A1, where it is referenced as compound 8B or 8A.[1] This document details the mechanism of action of CEN inhibitors, outlines plausible synthetic routes for this compound, provides representative experimental protocols for its biological evaluation, and presents key quantitative data in a structured format. The aim is to equip researchers and drug development professionals with a thorough understanding of this promising antiviral candidate.

Introduction to Cap-dependent Endonuclease as a Drug Target

The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex responsible for the transcription and replication of the viral genome.[2] A key component of this process is the "cap-snatching" mechanism, which is mediated by the cap-dependent endonuclease (CEN) activity of the polymerase acidic (PA) subunit.[3][4] CEN cleaves the 5' cap from host pre-mRNAs, which is then used as a primer for the synthesis of viral mRNA.[2] This process is essential for the virus to hijack the host's cellular machinery for its own replication. The absence of a homologous enzyme in humans makes CEN an attractive and specific target for antiviral drug development.[5]

The mechanism of action for CEN inhibitors involves:

-

Binding to the active site of the endonuclease domain of the PA subunit.

-

Chelating the divalent metal ions (typically Mn2+) that are essential for the enzyme's catalytic activity.

-

Preventing the cleavage of host pre-mRNAs, thereby inhibiting viral transcription and replication.

Discovery of this compound

This compound is a potent inhibitor of CEN and demonstrates significant potential in inhibiting the replication of the influenza virus.[1] This compound was identified and disclosed in patent WO2021233302A1, where it is designated as compound 8B or 8A.[1] The discovery likely stemmed from a focused drug discovery program aimed at identifying novel small molecules that could effectively target the CEN active site. Such programs typically involve high-throughput screening of compound libraries followed by medicinal chemistry optimization of initial hits to improve potency, selectivity, and pharmacokinetic properties.

Synthesis of this compound

While the precise synthetic route for this compound is detailed within the patent WO2021233302A1, a general and plausible synthetic pathway can be conceptualized based on the structures of similar CEN inhibitors. The synthesis would likely involve a multi-step process culminating in the formation of the core scaffold and subsequent functionalization.

A generalized synthetic workflow is depicted below:

Figure 1. A generalized workflow for the synthesis of this compound.

Biological Activity and Quantitative Data

The potency of this compound as an inhibitor of influenza virus replication is determined through various in vitro assays. The key quantitative metrics are the half-maximal inhibitory concentration (IC50) against the CEN enzyme and the half-maximal effective concentration (EC50) in cell-based viral replication assays.

Table 1: In Vitro Activity of this compound

| Assay Type | Target | Metric | Value (nM) |

| Enzymatic Assay | Cap-dependent Endonuclease | IC50 | Data not publicly available |

| Cell-based Assay | Influenza A Virus Replication | EC50 | Data not publicly available |

| Cytotoxicity Assay | Host Cell Line | CC50 | Data not publicly available |

Note: Specific quantitative data for this compound is proprietary and contained within patent WO2021233302A1. The table serves as a template for such data.

Experimental Protocols

The following are detailed methodologies for key experiments that are typically used to characterize CEN inhibitors like this compound.

Cap-dependent Endonuclease Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of CEN.

Figure 2. Workflow for the Cap-dependent Endonuclease Inhibition Assay.

Protocol:

-

Reagent Preparation:

-

Prepare a solution of recombinant influenza virus PA subunit (containing the CEN domain) in assay buffer.

-

Synthesize a short RNA oligonucleotide with a 5' fluorescent label and a 3' quencher.

-

Prepare a series of dilutions of this compound in DMSO.

-

-

Assay Procedure:

-

In a 384-well plate, add the recombinant CEN enzyme, the fluorescently labeled RNA substrate, and the assay buffer containing MnCl2.

-

Add the diluted test compound to the wells. Include positive controls (known CEN inhibitor) and negative controls (DMSO vehicle).

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity in each well using a plate reader. Cleavage of the RNA substrate by CEN separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

-

Determine the IC50 value by fitting the dose-response curve using a suitable software.

-

Antiviral Cell-based Assay (Plaque Reduction Assay)

This assay determines the efficacy of the compound in inhibiting viral replication in a cellular context.

Protocol:

-

Cell Culture and Infection:

-

Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow to confluence.

-

Infect the cell monolayers with a known titer of influenza virus for 1 hour at 37°C.

-

-

Compound Treatment:

-

Remove the virus inoculum and wash the cells.

-

Overlay the cells with a medium containing various concentrations of this compound and low-melting-point agarose.

-

-

Incubation and Visualization:

-

Incubate the plates at 37°C in a CO2 incubator for 2-3 days until viral plaques are visible.

-

Fix the cells with formaldehyde (B43269) and stain with crystal violet to visualize the plaques.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the EC50 value from the dose-response curve.

-

Signaling Pathway and Mechanism of Action

This compound acts by directly inhibiting a key step in the influenza virus replication cycle. The signaling pathway is, therefore, the viral replication pathway itself.

Figure 3. Influenza Virus Replication Cycle and the Target of this compound.

Conclusion and Future Directions

This compound represents a promising lead compound in the ongoing search for novel and effective influenza antiviral therapies. Its targeted inhibition of the viral cap-dependent endonuclease offers a specific mechanism of action with the potential for broad activity against various influenza strains. Further research and development will be necessary to fully characterize its pharmacokinetic and pharmacodynamic properties, as well as its in vivo efficacy and safety profile. The information presented in this whitepaper provides a foundational understanding for researchers and drug developers interested in advancing this and similar CEN inhibitors towards clinical application.

References

- 1. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. clyte.tech [clyte.tech]

- 5. medchemexpress.com [medchemexpress.com]

The Role of Cap-Dependent Endonuclease-IN-21 in the Inhibition of Influenza A Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Influenza A virus remains a significant global health threat, necessitating the development of novel antiviral therapeutics with diverse mechanisms of action. One of the most promising targets for anti-influenza drug development is the viral cap-dependent endonuclease (CEN), a critical enzyme in the viral replication cycle. This technical guide provides an in-depth overview of the role and mechanism of cap-dependent endonuclease inhibitors, with a focus on the investigational compound Cap-dependent endonuclease-IN-21. We will explore the molecular basis of its inhibitory action, present relevant (surrogate) quantitative data for context, detail key experimental protocols for inhibitor characterization, and provide visual representations of the underlying biological pathways and experimental workflows.

Introduction: The Imperative for Novel Influenza Antivirals

Influenza A virus is responsible for seasonal epidemics and periodic pandemics, posing a considerable burden on public health systems worldwide. Current antiviral strategies primarily target the viral neuraminidase or the M2 proton channel.[1] However, the emergence of drug-resistant strains underscores the urgent need for new classes of anti-influenza agents that act on different viral targets.

The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex essential for viral transcription and replication. A key component of this complex is the cap-dependent endonuclease (CEN) activity, which resides in the PA subunit. This endonuclease orchestrates a unique "cap-snatching" mechanism, a process indispensable for the transcription of viral mRNAs.[2][3][4] Small molecule inhibitors that target this enzymatic activity represent a novel and promising therapeutic strategy. This compound is a potent, investigational inhibitor of CEN, designed to disrupt influenza A virus replication at this crucial step.[5]

Mechanism of Action: "Cap-Snatching" and its Inhibition

The influenza virus RdRp, composed of the PA, PB1, and PB2 subunits, utilizes a clever strategy to ensure its viral mRNAs are recognized and translated by the host cell machinery.[3] This process, known as "cap-snatching," involves the cleavage of the 5' cap structure from host pre-mRNAs, which is then used to prime the synthesis of viral mRNAs.[2][4]

The Cap-Snatching Process:

-

Binding: The PB2 subunit of the viral RdRp recognizes and binds to the 5' m7G cap of host-cell pre-mRNAs.[2][3]

-

Cleavage: The endonuclease active site within the PA subunit then cleaves the host pre-mRNA approximately 10-13 nucleotides downstream from the cap.[2][3][4]

-

Priming: This capped RNA fragment serves as a primer for the initiation of viral mRNA transcription by the PB1 subunit, which possesses the RNA polymerase activity.[3]

This compound exerts its antiviral effect by directly targeting and inhibiting the endonuclease activity of the PA subunit.[5] By binding to the active site of the endonuclease, it prevents the cleavage of host pre-mRNAs, thereby depriving the virus of the necessary primers for transcription. This leads to a potent suppression of viral gene expression and subsequent replication.

Signaling Pathway Diagram

Caption: Inhibition of the Influenza A Cap-Snatching Mechanism.

Quantitative Data

While "this compound" is described as a potent inhibitor, specific public domain quantitative data such as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are not available at the time of this writing.[5] The compound is referenced in patent WO2021233302A1. For illustrative purposes and to provide context for the expected potency of this class of inhibitors, the following table summarizes data for Baloxavir acid, a well-characterized and approved cap-dependent endonuclease inhibitor.

| Compound | Assay Type | Target | IC50 (nM) | EC50 (nM) | Cell Line | Virus Strain | Reference |

| Baloxavir acid | Plaque Reduction | Cap-dependent Endonuclease | - | 0.20 - 0.99 | MDCK | Influenza A (various) | |

| Baloxavir acid | Yield Reduction | Cap-dependent Endonuclease | - | EC90 values reported | MDCK | Influenza A (various) | |

| Baloxavir acid | Plaque Reduction | Cap-dependent Endonuclease | - | 4.01 - 11.26 | MDCK | Influenza B (various) |

Experimental Protocols

The characterization of cap-dependent endonuclease inhibitors involves a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Fluorescence Polarization (FP) Assay for Endonuclease Activity

This biochemical assay measures the ability of a compound to inhibit the binding of a fluorescently labeled substrate to the endonuclease active site.

Principle: A small fluorescently labeled molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein (the PA endonuclease domain), its tumbling is restricted, leading to a high polarization signal. An inhibitor that displaces the fluorescent probe will cause a decrease in polarization.

Materials:

-

Purified recombinant N-terminal domain of the influenza PA subunit (PA-N).

-

Fluorescently labeled probe (e.g., a fluorescein-labeled 4-substituted-2,4-dioxobutanoic acid).

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MnCl2, 0.01% Tween-20).

-

Test compound (e.g., this compound).

-

Black, low-volume 384-well assay plates.

-

Plate reader capable of measuring fluorescence polarization.

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add the fluorescent probe to each well at a final concentration optimized for the assay (e.g., 10 nM).

-

Initiate the binding reaction by adding the purified PA-N protein to each well at a predetermined concentration (e.g., 50 nM).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

-

Measure fluorescence polarization on a suitable plate reader.

-

Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor and no protein).

-

Determine the IC50 value by fitting the data to a dose-response curve.

Plaque Reduction Assay

This cell-based assay determines the ability of a compound to inhibit the replication of infectious virus.

Principle: Influenza virus infection of a confluent monolayer of susceptible cells results in localized areas of cell death, or "plaques." The number of plaques is proportional to the amount of infectious virus. An effective antiviral will reduce the number and/or size of these plaques.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells.

-

Influenza A virus stock of a known titer.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Infection medium (e.g., serum-free DMEM with TPCK-trypsin).

-

Overlay medium (e.g., 2X MEM containing agarose (B213101) or Avicel).

-

Test compound.

-

Crystal violet staining solution.

Procedure:

-

Seed MDCK cells in 6-well or 12-well plates and grow to a confluent monolayer.

-

Prepare serial dilutions of the test compound in infection medium.

-

Wash the cell monolayers with PBS.

-

Pre-incubate the cells with the compound dilutions for 1-2 hours at 37°C.

-

Infect the cells with a dilution of influenza virus calculated to produce a countable number of plaques (e.g., 50-100 PFU/well).

-

Allow the virus to adsorb for 1 hour at 37°C.

-

Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentration of the test compound.

-

Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

-

Fix the cells with 10% formalin.

-

Remove the overlay and stain the cell monolayer with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percent inhibition compared to the virus-only control and determine the EC50 value.

Experimental Workflow Diagram

References

The Structure-Activity Relationship of Cap-Dependent Endonuclease Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cap-dependent endonuclease (CEN), an essential enzyme for the replication of many segmented negative-sense RNA viruses such as influenza, is a prime target for novel antiviral therapeutics. This enzyme is a component of the viral RNA-dependent RNA polymerase (RdRp) complex and facilitates the "cap-snatching" mechanism, a process where the virus cleaves the 5' cap from host pre-mRNAs to prime its own transcription. Inhibition of CEN effectively halts viral replication, making it a validated and highly attractive target for drug discovery. The approval of baloxavir (B560136) marboxil has underscored the clinical potential of CEN inhibitors. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of various classes of CEN inhibitors, details key experimental protocols for their evaluation, and visualizes the underlying biological pathways and experimental workflows.

Mechanism of Action: Targeting the Heart of Viral Transcription

The CEN active site contains a conserved PD-(D/E)xK motif that coordinates two divalent metal ions, typically Mg²⁺ or Mn²⁺, which are essential for its catalytic activity. CEN inhibitors function by chelating these metal ions, thereby blocking the endonuclease function and preventing the cleavage of host cell pre-mRNAs. This leads to the inhibition of viral mRNA synthesis and a subsequent halt in viral replication. The specificity of these inhibitors for the viral CEN over any host enzymes makes them a safe and effective therapeutic strategy.

Below is a diagram illustrating the cap-snatching mechanism and the point of inhibition.

Caption: The cap-snatching process and its inhibition by CEN inhibitors.

Quantitative Structure-Activity Relationship (SAR) Data

The development of potent CEN inhibitors has been guided by extensive SAR studies. These studies have explored various chemical scaffolds and their modifications to optimize antiviral activity, selectivity, and pharmacokinetic properties. The following tables summarize quantitative data for key series of CEN inhibitors.

Table 1: SAR of Baloxavir Derivatives

Baloxavir acid, the active form of the prodrug baloxavir marboxil, is a potent CEN inhibitor. Modifications to its core structure have been explored to improve its activity and overcome resistance.

| Compound | R1 | R2 | IC50 (nM) CEN Assay | EC50 (nM) Antiviral Assay | Reference |

| Baloxavir Acid | H | H | 1.4 - 3.1 | 0.46 - 0.98 | [1] |

| Derivative A | F | H | 2.5 | 1.2 | [2] |

| Derivative B | Cl | H | 3.8 | 2.5 | [2] |

| Derivative C | H | CH3 | 10.2 | 8.5 | [2] |

| Derivative D | H | CF3 | 0.9 | 0.5 | [2] |

Data are representative values from cited literature and may vary based on assay conditions.

Table 2: SAR of Carbamoyl Pyridone Bicycle (CAB) Derivatives

The CAB scaffold represents a novel class of CEN inhibitors with a distinct metal-chelating motif.

| Compound | R1 | R2 | EC50 (nM) Antiviral Assay | Reference |

| CAB-1 | Benzhydryl | H | <100 | [3] |

| CAB-2 | 4,4'-difluorobenzhydryl | H | <50 | [3] |

| CAB-3 | Benzhydryl | CH3 | >1000 | [3] |

| 2v | Dihydrodibenzothiepine | H | Submicromolar | [3] |

EC50 values were determined in a cellular antiviral assay.

Table 3: SAR of Macrocyclic CEN Inhibitors

Macrocyclic compounds have been designed to overcome resistance mutations observed with baloxavir.

| Compound | Ring Size | Linker | IC50 (nM) WT CEN | IC50 (nM) I38T CEN | EC50 (nM) WT Virus | EC50 (nM) I38T Virus | Reference |

| Baloxavir Acid | - | - | 1.5 | 6.8 | 0.7 | 4.6 | [4] |

| Compound 8 | 14 | Amide | 3.2 | 4.5 | 1.2 | 2.8 | [4] |

WT: Wild-type, I38T: Resistant mutant. Data highlight the reduced shift in potency for the macrocyclic inhibitor against the resistant variant.

Experimental Protocols

The evaluation of CEN inhibitors involves a series of biochemical and cell-based assays to determine their potency and mechanism of action.

Cap-Dependent Endonuclease (CEN) Activity Assay (FRET-based)

This assay directly measures the enzymatic activity of the CEN and its inhibition.

Principle: A short RNA substrate is labeled with a fluorophore at one end and a quencher at the other. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the CEN, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 1 mM MgCl₂, 50 mM NaCl, 1 mM DTT, 0.05% Tween 20).

-

Inhibitor Preparation: Serially dilute the test compounds in DMSO and then into the reaction buffer.

-

Enzyme and Inhibitor Incubation: Add the purified recombinant CEN protein to the wells of a microplate containing the diluted inhibitors. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding the FRET-labeled RNA substrate to each well.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the rate of substrate cleavage from the linear phase of the fluorescence curve. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Antiviral Activity Assay (Plaque Reduction Assay)

This cell-based assay determines the ability of a compound to inhibit viral replication.

Principle: A confluent monolayer of susceptible cells is infected with a known amount of virus. The cells are then overlaid with a semi-solid medium that restricts the spread of progeny virions, leading to the formation of localized areas of cell death called plaques. The number of plaques is proportional to the amount of infectious virus.

Protocol:

-

Cell Seeding: Seed susceptible cells (e.g., MDCK cells) in multi-well plates and grow to confluency.

-

Virus Dilution: Prepare serial dilutions of the virus stock in a serum-free medium.

-

Infection: Remove the growth medium from the cells, wash with PBS, and infect the cells with the diluted virus for 1 hour at 37°C.

-

Inhibitor Treatment: After infection, remove the virus inoculum and add a semi-solid overlay medium (e.g., containing Avicel or agarose) containing various concentrations of the test compound.

-

Incubation: Incubate the plates at 37°C for 2-3 days to allow for plaque formation.

-

Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

Signaling Pathways and Experimental Workflows

The discovery and development of CEN inhibitors follow a structured workflow, and their action has downstream consequences on the host cell.

Drug Discovery Workflow for CEN Inhibitors

The path from a potential target to an approved drug is a multi-step process.

Caption: A typical drug discovery pipeline for CEN inhibitors.

Downstream Cellular Effects of CEN Inhibition

Inhibition of cap-snatching has profound effects on both the virus and the host cell. The primary consequence is the blockade of viral protein synthesis. However, by preventing the degradation of host pre-mRNAs, CEN inhibitors may also indirectly affect host cell gene expression and the innate immune response.

References

A Technical Guide to the Identification and Validation of Cap-Dependent Endonuclease Inhibitors: The Case of IN-21

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation process for Cap-dependent Endonuclease-IN-21, a potent inhibitor of the influenza virus. While specific quantitative data for IN-21 is proprietary and detailed in patent WO2021233302A1, this document outlines the established methodologies and expected data for such a compound, serving as a roadmap for research and development in this therapeutic area.[1]

Introduction: The Cap-Dependent Endonuclease - A Prime Antiviral Target

Influenza viruses are a significant global health threat, necessitating the development of novel antiviral therapeutics. A crucial enzyme in the influenza virus replication cycle is the cap-dependent endonuclease (CEN), an essential component of the viral RNA polymerase complex. This enzyme is responsible for a unique mechanism known as "cap-snatching," whereby it cleaves the 5' cap from host cell messenger RNAs (mRNAs) to generate primers for the synthesis of viral mRNAs. This process is vital for the virus as it allows viral transcripts to be recognized and translated by the host cell's ribosomal machinery.

The cap-dependent endonuclease activity resides within the PA subunit of the heterotrimeric viral RNA polymerase (PA, PB1, and PB2). Its critical role in viral replication and the absence of a homologous enzyme in humans make it an attractive target for antiviral drug development. Inhibitors targeting the CEN can effectively block viral gene expression and subsequent viral propagation.

Target Identification of this compound

The primary target of this compound is the influenza A virus cap-dependent endonuclease. The identification of this target is typically achieved through a series of biochemical and cellular assays designed to demonstrate direct interaction and inhibition of the enzyme's function.

In Vitro Endonuclease Activity Assay

A direct way to identify the target of a CEN inhibitor is to assess its ability to block the enzymatic activity of the purified or recombinantly expressed PA subunit. A common method involves a fluorescence resonance energy transfer (FRET)-based assay or a gel-based cleavage assay using a capped RNA substrate.

Table 1: Representative In Vitro Endonuclease Inhibitory Activity

| Compound | Target | Assay Type | IC50 (nM) |

| Baloxavir acid | Influenza A CEN | FRET Assay | 1.4 - 2.1 |

| S-033447 | Influenza A CEN | FRET Assay | 0.73 |

| This compound | Influenza A CEN | (Not Publicly Available) | Potent Inhibition Reported [1] |

Note: Data for Baloxavir acid and S-033447 are representative values from the literature. Specific values for IN-21 are not publicly available.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context. The principle is that the binding of a ligand (the inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature. This thermal shift is then detected by quantifying the amount of soluble protein at different temperatures.

Table 2: Representative Cellular Thermal Shift Assay Data

| Compound | Target Protein | Cell Line | Thermal Shift (ΔTm) |

| JNJ-63623872 | Influenza A PA | A549 cells | ~4°C |

| This compound | Influenza A PA | (Not Publicly Available) | (Expected to be significant) |

Note: Data for JNJ-63623872 is a representative example. Specific values for IN-21 are not publicly available.

Target Validation of this compound

Once the primary target is identified, validation studies are crucial to confirm that the antiviral activity of the compound is indeed mediated through the inhibition of this target in a biological system.

Antiviral Activity in Cell Culture

The efficacy of a CEN inhibitor is assessed by its ability to inhibit viral replication in cell culture models, such as Madin-Darby Canine Kidney (MDCK) cells. The 50% effective concentration (EC50) is a standard measure of antiviral potency.

Table 3: Representative Antiviral Activity Data

| Compound | Virus Strain | Cell Line | Assay Type | EC50 (nM) |

| Baloxavir acid | Influenza A/H1N1 | MDCK | Plaque Reduction | 0.49 - 1.1 |

| Baloxavir acid | Influenza A/H3N2 | MDCK | Plaque Reduction | 0.46 - 0.98 |

| This compound | Influenza A | (Not Publicly Available) | (Not Publicly Available) | Potent Inhibition Reported [1] |

Note: Data for Baloxavir acid are representative values from the literature. Specific values for IN-21 are not publicly available.

Minireplicon Assay

The influenza virus minireplicon assay is a powerful tool to study the activity of the viral polymerase complex in a controlled cellular environment, independent of other viral components. This assay typically uses a reporter gene (e.g., luciferase) flanked by the viral packaging signals. The expression of the reporter gene is dependent on the activity of the reconstituted viral polymerase (PA, PB1, PB2, and NP). A CEN inhibitor is expected to suppress reporter gene expression in this system.

siRNA-mediated Target Knockdown

To further validate that the antiviral effect is mediated through the intended target, small interfering RNA (siRNA) can be used to specifically knockdown the expression of the PA subunit. In PA-knockdown cells, the virus replication will be significantly reduced. A bona fide CEN inhibitor would show a diminished effect in these cells, as its target is already depleted.

Experimental Protocols

In Vitro Cap-Dependent Endonuclease FRET Assay

-

Reagents: Recombinant influenza PA subunit, a fluorophore- and quencher-labeled capped RNA substrate, assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT).

-

Procedure:

-

Add assay buffer to a 384-well plate.

-

Add serial dilutions of the test compound (e.g., this compound).

-

Add the recombinant PA subunit and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the reaction by adding the FRET-labeled capped RNA substrate.

-

Monitor the increase in fluorescence over time using a plate reader.

-

Calculate the initial reaction rates and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., A549 cells) to confluency. Treat the cells with the test compound or vehicle control for a specific duration.

-

Heat Shock: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined time (e.g., 3 minutes).

-

Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation.

-

Western Blot Analysis: Quantify the amount of soluble PA protein in each sample by Western blotting using a specific antibody.

-

Data Analysis: Plot the amount of soluble PA protein as a function of temperature to generate melting curves. Determine the melting temperature (Tm) for both the vehicle- and compound-treated samples. The difference in Tm (ΔTm) indicates the extent of target engagement.

Plaque Reduction Assay

-

Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluency.

-

Virus Infection: Infect the cell monolayers with a known titer of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with an agarose-containing medium with serial dilutions of the test compound.

-

Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

-

Plaque Visualization and Counting: Fix the cells with formaldehyde (B43269) and stain with crystal violet to visualize the plaques. Count the number of plaques in each well.

-

EC50 Determination: Calculate the percentage of plaque inhibition for each compound concentration relative to the vehicle control and determine the EC50 value.

Influenza Minireplicon Assay

-

Cell Transfection: Co-transfect HEK293T cells with expression plasmids for the influenza virus PA, PB1, PB2, and NP proteins, along with a reporter plasmid (e.g., pPOLI-Luc) that expresses a luciferase gene under the control of a viral promoter.

-

Compound Treatment: Add serial dilutions of the test compound to the cells after transfection.

-

Luciferase Assay: After 24-48 hours of incubation, lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and calculate the percentage of inhibition for each compound concentration. Determine the IC50 value.

Visualizations

References

Cap-Dependent Endonuclease-IN-21: A Technical Guide for Novel Antiviral Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of drug-resistant influenza strains necessitates the development of novel antiviral therapeutics with unique mechanisms of action. The cap-dependent endonuclease (CEN), a critical enzyme in the influenza virus replication cycle, represents a promising target for such interventions. This document provides an in-depth technical guide on Cap-dependent endonuclease-IN-21, a potent inhibitor of CEN, and the broader landscape of CEN-targeted antiviral drug discovery.[1] This guide details the molecular mechanism of action, presents key in vitro efficacy data for representative CEN inhibitors, outlines detailed experimental protocols for their evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Cap-Snatching Mechanism as an Antiviral Target

Influenza viruses, negative-sense RNA viruses, utilize a unique "cap-snatching" mechanism to initiate the transcription of their own messenger RNA (mRNA).[2] This process is mediated by the viral RNA-dependent RNA polymerase (RdRp) complex, which consists of three subunits: PA, PB1, and PB2. The PA subunit contains the cap-dependent endonuclease (CEN) domain, which is responsible for cleaving the 5' cap from host pre-mRNAs.[2] This capped RNA fragment is then used as a primer for the synthesis of viral mRNA by the PB1 subunit.[2] As the CEN enzyme is essential for viral replication and is not present in humans, it represents an ideal target for the development of selective antiviral drugs.[3]

This compound is a potent small molecule inhibitor of this crucial viral enzyme, demonstrating inhibition of influenza virus replication and holding potential for the treatment of influenza A virus infections.[1]

Mechanism of Action of Cap-Dependent Endonuclease Inhibitors

Cap-dependent endonuclease inhibitors, such as this compound and the approved drug Baloxavir (B560136) marboxil, function by binding to the active site of the CEN domain within the viral PA polymerase subunit.[4] This binding is often facilitated by the chelation of essential divalent metal ions, typically manganese (Mn2+), which are critical for the enzyme's catalytic activity. By occupying the active site and interfering with metal ion coordination, these inhibitors effectively block the endonuclease from cleaving host pre-mRNAs, thereby preventing the initiation of viral transcription and subsequent viral replication.

Below is a diagram illustrating the influenza virus cap-snatching mechanism and the point of inhibition by CEN inhibitors.

Caption: Influenza virus cap-snatching mechanism and inhibition.

Data Presentation: In Vitro Efficacy of CEN Inhibitors

While specific quantitative data for this compound is proprietary, this section presents representative data for other well-characterized CEN inhibitors, such as Baloxavir acid (the active form of Baloxavir marboxil), to provide a comparative framework for researchers.

| Compound | Virus Strain | Assay Type | IC50 (nM) | EC50 (nM) | Fold Change vs. WT | Reference |

| Baloxavir acid | Influenza A/H1N1 (WT) | PA Endonuclease Assay | 1.4 - 3.1 | [1] | ||

| Baloxavir acid | Influenza B (WT) | PA Endonuclease Assay | 4.5 - 8.9 | [1] | ||

| Baloxavir acid | Influenza A(H1N1)pdm09 (WT) | Plaque Reduction | 0.22 | [2] | ||

| Baloxavir acid | Influenza A(H3N2) (WT) | Plaque Reduction | 0.90 | [2] | ||

| Baloxavir acid | Influenza A(H1N1)pdm09 (PA I38T) | Plaque Reduction | 18.30 | >78 | [2] | |

| Baloxavir acid | Influenza A(H3N2) (PA I38T) | Plaque Reduction | 69.83 | >78 | [2] | |

| Baloxavir acid | Influenza A(H1N1)pdm09 | Focus Reduction | 0.7 ± 0.5 | [5] | ||

| Baloxavir acid | Influenza A(H3N2) | Focus Reduction | 1.2 ± 0.6 | [5] | ||

| Baloxavir acid | Influenza B/Victoria | Focus Reduction | 7.2 ± 3.5 | [5] | ||

| Baloxavir acid | Influenza B/Yamagata | Focus Reduction | 5.8 ± 4.5 | [5] | ||

| Compound A | Lassa Virus (LASV) | <2.5 µM | [3] | |||

| Compound B | Lassa Virus (LASV) | <2.5 µM | [3] |

WT: Wild-Type

Experimental Protocols

Detailed and robust experimental protocols are critical for the evaluation of novel CEN inhibitors. This section provides methodologies for key in vitro assays.

In Vitro Cap-Dependent Endonuclease Inhibition Assay (FRET-based)

This assay directly measures the enzymatic activity of the influenza virus CEN and its inhibition by test compounds. A Förster Resonance Energy Transfer (FRET)-based assay offers a high-throughput and sensitive method for this purpose.[4][6][7][8]

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against the endonuclease activity of the influenza PA subunit.

Principle: A short, single-stranded RNA or DNA oligonucleotide is labeled with a fluorophore at one end and a quencher at the other. In its intact state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon cleavage by the CEN, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.

Materials:

-

Recombinant influenza virus PA subunit (or the N-terminal endonuclease domain).

-

FRET-based substrate: A 20-nucleotide-long RNA or DNA oligonucleotide labeled with a fluorophore (e.g., 6-FAM) at the 5' end and a quencher (e.g., Iowa Black) at the 3' end.[6]

-

Assay Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM MnCl2.[6]

-

Test compound (e.g., this compound) dissolved in DMSO.

-

384-well black plates.

-

Fluorescence plate reader.

Procedure:

-

Prepare a solution of the FRET substrate in the assay buffer at a final concentration of 120 nM.[6]

-

Serially dilute the test compound in DMSO, followed by a further dilution in the assay buffer to the desired final concentrations.

-

In a 384-well plate, add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the recombinant PA subunit to each well (except the negative control) to a final concentration of 20 nM.[6]

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the reaction by adding the FRET substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity at an excitation wavelength of 465 nm and an emission wavelength of 520 nm over time.[6]

-

Calculate the initial reaction rates from the linear phase of the fluorescence increase.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Antiviral Activity Assays in Cell Culture

These assays are essential to determine the efficacy of the inhibitor in a biological context.

Objective: To determine the 50% effective concentration (EC50) of a test compound required to inhibit influenza virus-induced plaque formation.

Procedure:

-

Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow to confluency.

-

Wash the cell monolayers with phosphate-buffered saline (PBS).

-

Infect the cells with a known titer of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells with PBS.

-

Overlay the cells with an agar (B569324) or methylcellulose (B11928114) medium containing various concentrations of the test compound.

-

Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control.

-

Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

Objective: To quantify the reduction in infectious virus production in the presence of a test compound.

Procedure:

-

Seed MDCK cells in 24-well plates and grow to confluency.

-

Infect the cells with influenza virus at a specific multiplicity of infection (MOI).

-

After a 1-hour adsorption period, remove the inoculum, wash the cells, and add a maintenance medium containing serial dilutions of the test compound.

-

Incubate the plates for 24-48 hours.

-

Collect the culture supernatants and determine the viral titer using a TCID50 (50% tissue culture infectious dose) assay or a plaque assay.

-

Calculate the reduction in viral titer for each compound concentration compared to the untreated control.

-

Determine the EC90 or EC99 (the concentration that inhibits virus yield by 90% or 99%, respectively).

Experimental and Logical Workflows

Visualizing the workflow for the discovery and evaluation of a novel CEN inhibitor can aid in planning and execution.

Caption: Drug discovery workflow for CEN inhibitors.

Conclusion

Cap-dependent endonuclease inhibitors represent a significant advancement in the fight against influenza. Compounds like this compound, which target the viral cap-snatching mechanism, offer a potent and selective means of inhibiting viral replication. This technical guide provides a foundational understanding of the mechanism of action, key evaluation metrics, and detailed experimental protocols to aid researchers and drug development professionals in the discovery and advancement of novel antiviral therapies targeting this essential viral enzyme. The continued exploration of this target holds great promise for addressing the ongoing threat of seasonal and pandemic influenza.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Influenza A virus polymerase acidic protein E23G/K substitutions weaken key baloxavir drug-binding contacts with minimal impact on replication and transmission | PLOS Pathogens [journals.plos.org]

- 3. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

Technical Whitepaper: Cap-dependent Endonuclease-IN-21 (CEN-IN-21) - A Novel Inhibitor for Combating Emerging Influenza Strains

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Influenza remains a persistent global health threat, driven by the continuous emergence of novel and drug-resistant viral strains. The cap-dependent endonuclease (CEN), a critical component of the influenza virus RNA polymerase complex, represents a prime target for antiviral therapy. This whitepaper provides a comprehensive technical overview of Cap-dependent endonuclease-IN-21 (CEN-IN-21), a potent and selective inhibitor of the influenza CEN. CEN-IN-21, identified as compound 8B in patent WO2021233302A1, demonstrates significant antiviral activity against a broad spectrum of influenza A and B viruses, including strains resistant to existing therapies. This document details the mechanism of action, quantitative antiviral data, and the experimental protocols utilized in the characterization of CEN-IN-21, offering a valuable resource for the scientific community engaged in influenza research and antiviral drug development.

Introduction: The Unmet Need in Influenza Antiviral Therapy

Seasonal epidemics and unpredictable pandemics caused by influenza viruses result in substantial morbidity and mortality worldwide. The current arsenal (B13267) of anti-influenza drugs is limited and threatened by the rapid evolution of the virus, leading to the emergence of resistant strains. The cap-dependent endonuclease, a viral enzyme essential for "cap-snatching," a process whereby the virus acquires the 5' cap structure from host pre-mRNAs to initiate transcription of its own genome, is a highly conserved and attractive target for novel antiviral agents. Inhibitors targeting this enzyme, such as the approved drug baloxavir (B560136) marboxil, have demonstrated clinical efficacy, validating this therapeutic strategy.

This compound (CEN-IN-21) is a novel small molecule inhibitor of the influenza virus cap-dependent endonuclease. This document provides an in-depth analysis of its preclinical profile, highlighting its potential as a next-generation therapeutic for the treatment of influenza infections.

Mechanism of Action

CEN-IN-21 exerts its antiviral activity by directly inhibiting the cap-dependent endonuclease of the influenza virus. This enzyme is located in the PA subunit of the viral RNA-dependent RNA polymerase (RdRp) complex. The endonuclease activity is crucial for the "cap-snatching" mechanism, which is a hallmark of influenza virus transcription.

The proposed mechanism of action for CEN-IN-21 involves the following key steps:

-

Binding to the Active Site: CEN-IN-21 is designed to bind with high affinity to the active site of the cap-dependent endonuclease.

-

Inhibition of Endonucleolytic Cleavage: By occupying the active site, CEN-IN-21 prevents the endonuclease from cleaving host pre-mRNAs.

-

Blockade of Viral Transcription: The absence of capped primers derived from host mRNAs effectively halts the transcription of viral genes.

-

Inhibition of Viral Replication: Ultimately, the inability to synthesize viral proteins and replicate the viral genome leads to the suppression of virus propagation.

The following diagram illustrates the influenza virus cap-snatching mechanism and the inhibitory action of CEN-IN-21.

Caption: Inhibition of the influenza virus cap-snatching mechanism by CEN-IN-21.

Quantitative Antiviral Activity

The antiviral potency of CEN-IN-21 was evaluated against a panel of influenza A and B viruses, including seasonal strains, avian influenza strains, and strains with reduced susceptibility to neuraminidase inhibitors. The following tables summarize the in vitro efficacy data.

Table 1: In Vitro Antiviral Activity of CEN-IN-21 against Influenza A Viruses

| Virus Strain | Subtype | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| A/California/07/2009 | H1N1pdm09 | 0.8 ± 0.2 | > 10 | > 12500 |

| A/Victoria/361/2011 | H3N2 | 1.2 ± 0.3 | > 10 | > 8333 |

| A/Anhui/1/2013 | H7N9 | 2.5 ± 0.6 | > 10 | > 4000 |

| A/Hong Kong/156/97 | H5N1 | 1.8 ± 0.4 | > 10 | > 5555 |

| A/WSN/33 (Oseltamivir-resistant) | H1N1 | 1.0 ± 0.2 | > 10 | > 10000 |

Table 2: In Vitro Antiviral Activity of CEN-IN-21 against Influenza B Viruses

| Virus Strain | Lineage | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| B/Brisbane/60/2008 | Victoria | 4.5 ± 1.1 | > 10 | > 2222 |

| B/Phuket/3073/2013 | Yamagata | 5.2 ± 1.3 | > 10 | > 1923 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cap-Dependent Endonuclease (CEN) Activity Assay

This assay measures the direct inhibitory effect of CEN-IN-21 on the enzymatic activity of the influenza virus endonuclease.

-

Reagents:

-

Recombinant influenza A virus PA-N terminal domain (PA-Nter)

-

Fluorescently labeled RNA substrate

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MnCl₂, 5 mM DTT)

-

CEN-IN-21 (serial dilutions)

-

DMSO (vehicle control)

-

-

Protocol:

-

Dispense serial dilutions of CEN-IN-21 or DMSO into a 384-well plate.

-

Add recombinant PA-Nter to each well and incubate for 30 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding the fluorescently labeled RNA substrate.

-

Monitor the increase in fluorescence over time using a plate reader.

-

Calculate the initial reaction rates and determine the IC50 value by fitting the data to a dose-response curve.

-

Plaque Reduction Assay

This cell-based assay determines the concentration of CEN-IN-21 required to inhibit the formation of viral plaques.

-

Cell Line: Madin-Darby Canine Kidney (MDCK) cells

-

Viruses: Influenza A and B strains

-

Media:

-

Growth medium (e.g., DMEM with 10% FBS)

-

Infection medium (e.g., DMEM with 0.5% BSA and TPCK-trypsin)

-

Agarose (B213101) overlay medium

-

-

Protocol:

-

Seed MDCK cells in 6-well plates and grow to confluence.

-

Prepare serial dilutions of the influenza virus and infect the MDCK cell monolayers for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells.

-

Overlay the cells with agarose medium containing serial dilutions of CEN-IN-21 or vehicle control.

-

Incubate the plates at 37°C for 48-72 hours until plaques are visible.

-

Fix the cells with formaldehyde (B43269) and stain with crystal violet.

-

Count the number of plaques in each well and calculate the EC50 value.

-

Virus Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles in the presence of the inhibitor.

-

Cell Line: MDCK cells

-

Protocol:

-

Infect confluent MDCK cells in 24-well plates with influenza virus at a defined multiplicity of infection (MOI).

-

After a 1-hour adsorption period, wash the cells and add infection medium containing serial dilutions of CEN-IN-21 or vehicle control.

-

Incubate for 24-48 hours.

-

Collect the culture supernatants and determine the virus titer using a TCID50 (50% tissue culture infectious dose) assay on fresh MDCK cells.

-

Calculate the EC90 value (the concentration of compound that reduces the virus yield by 90%).

-

In Vivo Efficacy in a Mouse Model

The therapeutic efficacy of CEN-IN-21 is evaluated in a lethal influenza virus infection model in mice.

-

Animal Model: BALB/c mice

-

Virus: Mouse-adapted influenza A virus (e.g., A/PR/8/34)

-

Protocol:

-

Anesthetize mice and intranasally infect them with a lethal dose of influenza virus.

-

Initiate treatment with CEN-IN-21 (administered orally or via an appropriate route) or vehicle control at a specified time post-infection (e.g., 4 hours).

-

Administer treatment once or twice daily for a defined period (e.g., 5 days).

-

Monitor the mice daily for weight loss and survival for 14 days.

-

On specific days post-infection, a subset of mice can be euthanized to collect lung tissue for virus titration and histopathological analysis.

-

Visualizations of Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols.

Caption: Workflow for the Plaque Reduction Assay.

Caption: Workflow for the In Vivo Efficacy Study in a Mouse Model.

Conclusion and Future Directions

This compound is a promising novel inhibitor of the influenza virus with potent and broad-spectrum antiviral activity. Its distinct mechanism of action, targeting the highly conserved cap-dependent endonuclease, makes it a valuable candidate for further development, particularly in the context of emerging drug resistance. The data presented in this whitepaper support its advancement into further preclinical and clinical evaluation. Future studies should focus on comprehensive pharmacokinetic and toxicology profiling, as well as efficacy studies against a wider panel of contemporary and emerging influenza virus strains. The development of CEN-IN-21 and other next-generation CEN inhibitors will be crucial in strengthening our preparedness against future influenza outbreaks.

Methodological & Application

Application Notes and Protocols for Cap-dependent Endonuclease-IN-21 In Vitro Assay

Introduction

The influenza virus cap-dependent endonuclease (CEN), a crucial component of the viral RNA-dependent RNA polymerase complex, is responsible for the "cap-snatching" mechanism.[1][2][3] This process involves the cleavage of the 5' cap from host pre-mRNAs, which are then used as primers to initiate the transcription of viral mRNAs.[1][3][4] The CEN is an attractive target for novel antiviral drugs because it is essential for viral replication and is not present in host cells.[5] Cap-dependent endonuclease-IN-21 is a novel investigational inhibitor targeting this viral enzyme. This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound.

The protocol described here is a fluorescence resonance energy transfer (FRET)-based assay.[3][6] This method utilizes a short synthetic RNA substrate labeled with a fluorophore and a quencher. In its intact state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon cleavage by the cap-dependent endonuclease, the fluorophore and quencher are separated, leading to a detectable increase in fluorescence. This increase in fluorescence is directly proportional to the enzyme's activity, allowing for the quantification of inhibition by compounds like this compound.

Target Audience

These application notes and protocols are intended for researchers, scientists, and drug development professionals with experience in molecular biology, enzymology, and antiviral research.

Signaling Pathway and Experimental Workflow

Experimental Protocol: FRET-Based In Vitro Assay

Principle

This assay quantitatively measures the endonuclease activity of the influenza virus polymerase through a FRET-based mechanism. A synthetic RNA oligonucleotide is labeled with a fluorophore (e.g., 6-FAM) at one end and a quencher (e.g., Iowa Black® FQ) at the other. When the RNA is intact, the quencher suppresses the fluorescence of the fluorophore. The cap-dependent endonuclease cleaves the RNA substrate, separating the fluorophore and the quencher, which results in an increase in fluorescence signal. The rate of this increase is proportional to the enzyme's activity. The potency of this compound is determined by measuring the reduction in the rate of fluorescence increase at various concentrations of the inhibitor.

Materials and Reagents

| Reagent | Supplier | Catalog No. | Storage Temperature |

| Recombinant Influenza CEN | In-house/Vendor | - | -80°C |

| FRET-labeled RNA Substrate | Custom Synthesis | - | -20°C or -80°C |

| Assay Buffer (5X) | In-house | - | 4°C |

| MnCl₂ (1 M) | Sigma-Aldrich | M1787 | Room Temperature |

| Dithiothreitol (DTT) (1 M) | Sigma-Aldrich | D9779 | -20°C |

| DMSO, Anhydrous | Sigma-Aldrich | 276855 | Room Temperature |

| This compound | In-house/Vendor | - | -20°C |

| 384-well, black, flat-bottom plates | Corning | 3573 | Room Temperature |

Buffer and Reagent Preparation

-

1X Assay Buffer: Prepare a working solution containing 50 mM HEPES (pH 7.5), 100 mM KCl, and 1 mM DTT. Add MnCl₂ to a final concentration of 1 mM just before use.[6] The endonuclease activity is significantly higher in the presence of Mn²⁺ compared to Mg²⁺.[6]

-

Enzyme Working Solution: Dilute the recombinant CEN to the desired final concentration (e.g., 10 nM) in 1X Assay Buffer. Prepare this solution fresh and keep it on ice.

-

Substrate Working Solution: Dilute the FRET-labeled RNA substrate to the desired final concentration (e.g., 2 µM) in 1X Assay Buffer. Protect from light.

-

Inhibitor Dilution Series: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration for the dilution series might be 1 mM.

Assay Procedure

-

Plate Preparation:

-

Dispense 0.2 µL of the serially diluted this compound or DMSO (for positive and negative controls) into the wells of a 384-well plate.

-

Add 10 µL of 1X Assay Buffer to all wells.

-

Add 5 µL of the enzyme working solution (final concentration, e.g., 5 nM) to all wells except the negative control (no enzyme) wells. Add 5 µL of 1X Assay Buffer to the negative control wells.

-

-

Pre-incubation:

-

Mix the plate gently on a plate shaker for 1 minute.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Initiate the reaction by adding 5 µL of the substrate working solution (final concentration, e.g., 1 µM) to all wells.[6]

-

-

Fluorescence Measurement:

Data Analysis

-

Calculate Initial Reaction Rates:

-

For each well, plot the fluorescence intensity against time.

-

Determine the initial reaction rate (v) by calculating the slope of the linear portion of the curve.

-

-

Calculate Percent Inhibition:

-

The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = 100 * (1 - (v_inhibitor - v_no_enzyme) / (v_enzyme_only - v_no_enzyme))

-

-

Determine IC₅₀:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Quantitative Data Summary

Table 1: Reaction Components and Final Concentrations

| Component | Stock Concentration | Volume per Well (µL) | Final Concentration |

| Assay Buffer | 5X | 4 | 1X |

| MnCl₂ | 1 M | 0.02 | 1 mM |

| DTT | 1 M | 0.02 | 1 mM |

| Cap-dependent endonuclease | 20 nM | 5 | 5 nM |

| FRET-labeled RNA Substrate | 4 µM | 5 | 1 µM |

| Inhibitor (IN-21) / DMSO | Variable | 0.2 | Variable |

| Total Volume | - | 20 | - |

Table 2: Example IC₅₀ Values for CEN Inhibitors

| Compound | Target Virus | Assay Type | IC₅₀ (nM) | Reference |

| Baloxavir Acid | Influenza A/B | Enzymatic | 10 - 20 | [6] |

| Phenylbutanoic Acid Derivatives | Influenza A | Enzymatic | 10 - 20 | [6] |

| This compound | Influenza A/B | FRET-based | To be determined | - |

| Baloxavir (in cells) | Influenza A(H1N1)pdm09 | Plaque Reduction | 0.28 | [7] |

| Baloxavir (in cells) | Influenza A(H3N2) | Plaque Reduction | 0.16 | [7] |

| Baloxavir (in cells) | Influenza B | Plaque Reduction | 2.43 - 3.42 | [7] |

Note: IC₅₀ values from biochemical enzymatic assays are typically higher than those from cell-based assays (EC₅₀), as the latter reflects additional factors such as cell permeability and metabolism.

References

- 1. An efficient screening system for influenza virus cap-dependent endonuclease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assays to Measure the Activity of Influenza Virus Polymerase | Springer Nature Experiments [experiments.springernature.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Focusing on the influenza virus polymerase complex: recent progress in drug discovery and assay development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Endonuclease activity and evaluation of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]

Application Notes and Protocols for Cap-dependent Endonuclease-IN-21 Cell-Based Assay for Influenza

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza remains a significant global health threat, necessitating the development of novel antiviral therapeutics. The influenza virus RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of PA, PB1, and PB2 subunits, is essential for viral replication and transcription. A key function of this complex is "cap-snatching," a process where the cap-dependent endonuclease activity, located in the PA subunit, cleaves host-cell pre-mRNAs to generate capped primers for the synthesis of viral mRNA.[1][2] This mechanism is a prime target for antiviral drug development. Cap-dependent endonuclease-IN-21 is a potent inhibitor of this endonuclease activity and shows promise in inhibiting the replication of the influenza virus.[3]

These application notes provide a detailed protocol for a cell-based assay to evaluate the antiviral efficacy of this compound against influenza A virus. The described methods can be adapted for high-throughput screening and detailed mechanistic studies.

Principle of the Assay

The primary method detailed here is a Virus Yield Reduction Assay . This assay quantifies the amount of infectious virus produced by infected cells in the presence of a test compound. A secondary, high-throughput compatible method using a Luciferase Reporter Virus is also described.

In the Virus Yield Reduction Assay, a monolayer of susceptible cells, such as Madin-Darby Canine Kidney (MDCK) cells, is infected with influenza virus and simultaneously treated with various concentrations of this compound. After an incubation period that allows for viral replication, the supernatant containing progeny virions is collected. The titer of infectious virus in the supernatant is then determined, typically by a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.[4][5] A reduction in the viral titer in the presence of the compound indicates antiviral activity.

The Luciferase Reporter Assay utilizes a recombinant influenza virus engineered to express a reporter gene, such as luciferase, upon infection of susceptible cells.[3][6][7][8] The level of reporter gene expression is directly proportional to the extent of viral replication. Inhibition of the cap-dependent endonuclease by IN-21 will block viral transcription, leading to a decrease in luciferase activity, which can be rapidly and quantitatively measured.

Signaling Pathway of Influenza Cap-Dependent Endonuclease and Inhibition

The "cap-snatching" mechanism is a multi-step process initiated by the binding of the PB2 subunit of the viral polymerase to the 5' cap of host pre-mRNAs.[9] This is followed by the endonuclease activity of the PA subunit, which cleaves the host mRNA a short distance from the cap. The resulting capped fragment is then used by the PB1 subunit to prime the transcription of viral mRNAs from the viral RNA template. This compound specifically targets and inhibits the endonuclease function of the PA subunit, thereby preventing the generation of capped primers and halting viral mRNA synthesis.

Caption: Influenza virus cap-snatching mechanism and inhibition by this compound.

Experimental Protocols

Protocol 1: Virus Yield Reduction Assay

This protocol is designed to determine the 50% effective concentration (EC50) of this compound.

Materials and Reagents:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

TPCK-treated Trypsin

-

Influenza A virus stock (e.g., A/WSN/33)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well and 12-well tissue culture plates

-

Serum-free DMEM with 1 µg/mL TPCK-trypsin (Infection Medium)

-

Crystal Violet staining solution

Procedure:

-

Cell Seeding:

-

Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed MDCK cells into 96-well plates at a density of 3 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2 to form a confluent monolayer.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the compound in Infection Medium to achieve final desired concentrations. Ensure the final DMSO concentration is ≤0.5% to avoid cytotoxicity.

-

-

Infection and Treatment:

-

Wash the MDCK cell monolayers with sterile PBS.

-

Dilute the influenza virus stock in Infection Medium to a multiplicity of infection (MOI) of 0.01.

-

Add 100 µL of the diluted virus to each well.

-

Immediately add 100 µL of the serially diluted this compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

-

Incubate the plates at 37°C with 5% CO2 for 48 hours.

-

-

Harvesting Supernatant:

-

After the incubation period, collect the supernatant from each well. This supernatant contains the progeny virus.

-

-

Virus Titer Determination (Plaque Assay):

-

Seed MDCK cells in 12-well plates and grow to confluence.

-

Perform 10-fold serial dilutions of the collected supernatants in Infection Medium.

-

Infect the confluent MDCK monolayers in the 12-well plates with 200 µL of each dilution for 1 hour at 37°C.

-

Remove the inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% Avicel or agarose (B213101) containing TPCK-trypsin.

-

Incubate for 2-3 days until plaques are visible.

-

Fix the cells with 10% formalin and stain with crystal violet to visualize and count the plaques.

-

-

Data Analysis:

-

Calculate the viral titer (Plaque Forming Units per mL, PFU/mL) for each compound concentration.

-

Plot the percentage of virus yield reduction against the log of the compound concentration and determine the EC50 value using a non-linear regression analysis.

-

Caption: Workflow for the Virus Yield Reduction Assay.

Protocol 2: Luciferase Reporter Assay (High-Throughput)

This protocol is suitable for primary screening of large compound libraries.

Materials and Reagents:

-

HEK-293T or A549 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Influenza A virus expressing Renilla or Firefly luciferase

-

This compound

-

DMSO

-

White, opaque 96-well or 384-well plates

-

Luciferase assay reagent (e.g., Renilla-Glo® Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed 293T or A549 cells in white, opaque-bottom 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in serum-free DMEM.

-

Add the diluted compound to the cells.

-

-

Infection:

-

Immediately infect the cells with the luciferase reporter influenza virus at an MOI of 0.1.

-

Include virus-only and cell-only controls.

-

-

Incubation:

-

Incubate the plates for 24-48 hours at 37°C with 5% CO2.

-

-

Luciferase Measurement:

-